1-[2-(3,4-diethoxyphenyl)ethyl]-3-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
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Overview
Description
N-(3,4-DIETHOXYPHENETHYL)-N’-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a thiourea group, a pyrazole ring, and substituted phenethyl and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIETHOXYPHENETHYL)-N’-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound.
Substitution reactions: The pyrazole ring is then functionalized with a 2-fluorobenzyl group through nucleophilic substitution.
Thiourea formation: The final step involves the reaction of the substituted pyrazole with 3,4-diethoxyphenethyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIETHOXYPHENETHYL)-N’-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-(3,4-DIETHOXYPHENETHYL)-N’-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3,4-DIETHOXYPHENETHYL)-N’-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-N’-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea
- N-(3,4-Diethoxyphenethyl)-N’-[1-(2-bromobenzyl)-1H-pyrazol-3-yl]thiourea
Uniqueness
N-(3,4-DIETHOXYPHENETHYL)-N’-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA is unique due to the presence of the 2-fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H27FN4O2S |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
1-[2-(3,4-diethoxyphenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea |
InChI |
InChI=1S/C23H27FN4O2S/c1-3-29-20-10-9-17(15-21(20)30-4-2)11-13-25-23(31)26-22-12-14-28(27-22)16-18-7-5-6-8-19(18)24/h5-10,12,14-15H,3-4,11,13,16H2,1-2H3,(H2,25,26,27,31) |
InChI Key |
HKGIDABPIDDPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=S)NC2=NN(C=C2)CC3=CC=CC=C3F)OCC |
Origin of Product |
United States |
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